IRAK4 Kinase Inhibitory Potency: 5-CF₃ vs. 3-CF₃ Regioisomeric Comparison from US10040802
In the IRAK4 kinase assay employed in patent US10040802, the 5-CF₃-4-aminopyrazole-derived inhibitor Example 42 (BDBM278863) exhibited an IC₅₀ of 16 nM, whereas the closely related 3-CF₃ regioisomeric derivatives Example 6 (BDBM278827) and Example 8 (BDBM278829) showed IC₅₀ values of 17 nM and 18 nM, respectively [1]. Although the absolute difference is modest, it demonstrates that the 5-CF₃ substitution pattern provides a distinct and non-interchangeable potency profile relative to the 3-CF₃ series within an identical thienopyrazine carboxamide chemotype.
| Evidence Dimension | IRAK4 kinase inhibition IC₅₀ (nM) |
|---|---|
| Target Compound Data | 16 nM (US10040802, Example 42; BDBM278863) |
| Comparator Or Baseline | 17 nM (Example 6, BDBM278827; 3-CF₃ regioisomer) and 18 nM (Example 8, BDBM278829; 3-CF₃ regioisomer) |
| Quantified Difference | 5-CF₃ analog is approximately 6–11% more potent than 3-CF₃ analogs in this chemotype |
| Conditions | IRAK4 kinase activity assay; phosphorylation of fluorescent polypeptide substrate; pH 7.2 |
Why This Matters
For procurement decisions in IRAK4-targeted drug discovery, selecting the 5-CF₃ building block is mandatory to reproduce the specific patent-exemplified inhibitors, as regioisomeric substitution alters the SAR outcome.
- [1] BindingDB. BDBM278863 (Example 42, 5-CF₃, IC₅₀ = 16 nM); BDBM278827 (Example 6, 3-CF₃, IC₅₀ = 17 nM); BDBM278829 (Example 8, 3-CF₃, IC₅₀ = 18 nM). US10040802. View Source
